(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

Catalog No.
S12277325
CAS No.
M.F
C26H41F3O4SSi
M. Wt
534.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl...

Product Name

(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate

Molecular Formula

C26H41F3O4SSi

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C26H41F3O4SSi/c1-23(2,3)35(6,7)33-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(25(20,5)15-13-21(19)24)32-34(30,31)26(27,28)29/h8,11,18-21H,9-10,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

XXAWARXRWOSXSC-FYVXYBBASA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C

The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a trifluoromethanesulfonate group that enhances its reactivity and potential applications in medicinal chemistry. The presence of a tert-butyldimethylsilyl protective group is significant for its stability and solubility in organic solvents.

Typical for organosilicon compounds and triflates:

  • Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions.
  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions to reveal the hydroxyl group.
  • Coupling Reactions: The compound may engage in coupling reactions with nucleophiles to form more complex structures.

While specific biological activity data for this compound may not be extensively documented, compounds with similar structures often exhibit significant biological properties:

  • Hormonal Activity: Many cyclopenta[a]phenanthrene derivatives are known to interact with steroid hormone receptors.
  • Antitumor Properties: Related compounds have shown potential in cancer treatment due to their ability to modulate signaling pathways involved in cell proliferation.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through cyclization reactions involving simpler polycyclic precursors.
  • Introduction of Functional Groups: Subsequent reactions introduce the tert-butyldimethylsilyl ether and trifluoromethanesulfonate functionalities.
  • Purification and Characterization: Final products are purified using chromatography and characterized through NMR and mass spectrometry.

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: Due to its unique chemical properties, it may be explored for use in advanced materials or coatings.
  • Research: Utilized in studies investigating steroid receptor interactions and synthetic methodologies.

Interaction studies focus on how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating binding affinities to steroid hormone receptors can provide insights into its potential hormonal activity.
  • Metabolic Stability Assessments: Understanding how the compound is metabolized can inform its pharmacokinetic properties.

Several compounds share structural similarities with the target compound. Here are a few notable examples:

Compound NameIUPAC NameCAS NumberUnique Features
1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,...1-[(3S,...145-13-1Hydroxy group instead of silyl ether
[(3S,8R,9S,10R,13S,14S)-17-hydroxy...[(3S,...1639-43-6Contains a hydroxyl group at position 17
(3R,5S,8R,9S,...(3R,...37976-96-8Different stereochemistry and additional carbon atoms

These compounds illustrate variations in functional groups and stereochemistry that can significantly influence their biological activity and chemical reactivity. The unique combination of a tert-butyldimethylsilyl ether and trifluoromethanesulfonate in the target compound sets it apart from these analogs.

Hydrogen Bond Acceptor Count

7

Exact Mass

534.24469198 g/mol

Monoisotopic Mass

534.24469198 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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